Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate
Overview
Description
Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C20H24N2O6S2 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate is a compound that belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities and can affect a variety of biochemical pathways
Result of Action
Thiazole derivatives are known to have diverse biological activities, which could result in a variety of molecular and cellular effects
Biochemical Analysis
Biochemical Properties
Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which may have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes. These changes can result in varied cellular outcomes, such as altered cell proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation . This binding can result in conformational changes that affect the biomolecule’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity . The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. Understanding the transport mechanisms of the compound is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall activity within the cell.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;methyl 3-(2-ethoxyethyl)-2-imino-1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S.C7H8O3S/c1-3-18-7-6-15-10-5-4-9(12(16)17-2)8-11(10)19-13(15)14;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8,14H,3,6-7H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVIQXVKSDHEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.